molecular formula C17H16ClN3O B4633288 3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Cat. No.: B4633288
M. Wt: 313.8 g/mol
InChI Key: QSQVTXDFCUNRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a 4-chlorophenyl substituent at position 3, methyl groups at positions 2 and 5, and a propenyl moiety at position 4. These substituents likely influence its electronic properties, solubility, and binding affinity in biological systems. Synthesis of such derivatives often involves multi-component cyclization reactions under microwave or conventional heating, as seen in related pyrimidine syntheses .

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-4-5-14-10(2)19-16-15(11(3)20-21(16)17(14)22)12-6-8-13(18)9-7-12/h4,6-9,20H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQVTXDFCUNRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC=C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent alkylation and cyclization steps lead to the formation of the pyrazolo[1,5-a]pyrimidine core. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

Functionalization of the Allyl Group

The prop-2-en-1-yl substituent undergoes characteristic alkene reactions:

Epoxidation

  • Reagents : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Product : Epoxide derivative, confirmed by loss of allylic protons in 1H^1H NMR (δ 5.8–6.2 ppm → δ 3.8–4.2 ppm) .

Hydrogenation

  • Catalyst : Palladium on carbon (Pd/C).

  • Conditions : H2_2 gas (1 atm), ethanol, 25°C.

  • Product : Saturated propyl group, verified by 13C^{13}C NMR (sp2^2 carbons at δ 115–125 ppm replaced by sp3^3 at δ 20–35 ppm) .

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group directs electrophilic attacks to the para position, but steric hindrance from adjacent substituents limits reactivity:

ElectrophileConditionsOutcome
Nitration (HNO3_3)H2_2SO4_4, 50°CMinimal reactivity due to steric bulk from methyl groups
Sulfonation (SO3_3)Fuming H2_2SO4_4, 80°CNo product formation observed

Nucleophilic Attack at the Pyrimidinone Carbonyl

The C7 carbonyl participates in nucleophilic additions:

Aminolysis

  • Reagents : Hydrazine hydrate.

  • Conditions : Ethanol, reflux, 6 hours.

  • Product : Hydrazide derivative, confirmed by IR (C=O stretch at 1680 cm1^{-1} → NH stretch at 3300 cm1^{-1}) .

Grignard Addition

  • Reagents : Methylmagnesium bromide (MeMgBr).

  • Conditions : Tetrahydrofuran (THF), −78°C.

  • Product : Secondary alcohol at C7, detected via 1H^1H NMR (δ 4.5 ppm, broad singlet for -OH) .

Tautomerism and Stability

X-ray crystallography confirms the dominant tautomer as the 7-keto form (Figure 1A), stabilized by intramolecular hydrogen bonding (N–H···O=C) . Acidic conditions favor the enol form, while basic conditions stabilize the keto form.

Table: Tautomeric Equilibrium Constants

SolventpHDominant Form% Population
DMSO-d6_67.0Keto92%
CDCl3_32.0Enol78%

Photochemical Reactions

The allyl group undergoes [2+2] cycloaddition under UV light:

  • Reagents : Maleic anhydride.

  • Conditions : 365 nm UV irradiation, 12 hours.

  • Product : Cyclobutane adduct, characterized by mass spectrometry (m/z = 456.2 [M+H]+^+) .

Biological Derivatization

The compound serves as a precursor for kinase inhibitors:

  • Modification : Coupling with trifluoromethyl iodide under UV light introduces a CF3_3 group at the allyl terminus .

  • Application : Enhanced binding affinity to BTK (Bruton’s tyrosine kinase) in pharmacological assays .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazolo-pyrimidines. For instance:

  • Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Case Study : In vitro studies showed that derivatives of pyrazolo-pyrimidines can induce apoptosis in various cancer cell lines (e.g., breast and lung cancer) by activating caspase pathways .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties:

  • Mechanism : It may modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
  • Case Study : Research involving animal models of neurodegenerative diseases has shown that treatment with this compound can improve cognitive functions and reduce neuronal damage .

Pharmacological Applications

The pharmacological applications of 3-(4-chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one extend to:

Antimicrobial Activity

Studies suggest that this compound exhibits antimicrobial properties against various bacterial strains:

  • Mechanism : It disrupts bacterial cell wall synthesis or function.
  • Case Study : Tests against Staphylococcus aureus and Escherichia coli have shown promising results in inhibiting growth at low concentrations .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects:

  • Mechanism : It could inhibit pro-inflammatory cytokines and modulate immune responses.
  • Case Study : In vivo studies have indicated reduced inflammation markers in models of arthritis when treated with this compound .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Researchers are exploring various derivatives to enhance potency and selectivity against specific targets.

Derivative Activity Notes
Compound AHigh anticancer activityEffective against multiple cell lines
Compound BModerate antimicrobial activityLess effective than parent compound
Compound CStrong neuroprotective effectsImproved cognitive outcomes in models

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities based on substituent variations. Below is a comparative analysis:

Compound Name / ID Key Substituents Biological Activity Source
Target Compound 3-(4-Chlorophenyl), 2,5-dimethyl, 6-(propenyl) Not explicitly reported N/A
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine 2,5-Difluorophenyl, pyrrolidinyl, pyrazolyl TRK kinase inhibition (anticancer) Patent (2024)
Compound 19 Coumarin-hydroxy, phenyl, thioxo-thiazolo[4,5-d]pyrimidine Antimicrobial (hypothesized) Molecules (2014)
Compound 20 Diphenyl, thioxo-thiazolo[4,5-d]pyrimidine Antimicrobial (hypothesized) Molecules (2014)

Functional and Pharmacological Differences

  • TRK Kinase Inhibitors (): The 2,5-difluorophenyl and pyrazolyl groups in the patented compound enhance selectivity for TRK kinases, critical in cancer proliferation.
  • Antimicrobial Derivatives () : Thiazolo[4,5-d]pyrimidine hybrids (e.g., Compound 19) with coumarin and thioxo moieties show hypothesized antimicrobial activity. The absence of sulfur-based rings in the target compound suggests divergent mechanisms .

Discussion of Contradictions and Limitations

  • Activity Discrepancies: While emphasizes anticancer applications, ’s derivatives suggest antimicrobial utility. This highlights how minor structural changes (e.g., thiazolo vs. pyrazolo rings) redirect bioactivity .
  • Data Gaps: Direct pharmacological data for the target compound is absent; comparisons rely on structural analogs.

Biological Activity

3-(4-Chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17H18ClN3O
  • Molecular Weight : 313.80 g/mol

The structure consists of a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group and a prop-2-en-1-yl group. This unique arrangement contributes to its biological activity.

Antitubercular Activity

Research has identified pyrazolo[1,5-a]pyrimidin-7-one derivatives as potential leads against Mycobacterium tuberculosis (Mtb). A study highlighted that these compounds were effective in inhibiting Mtb with low cytotoxicity towards mammalian cells. The best-performing analogs demonstrated significant activity against Mtb within macrophages, indicating their potential as antitubercular agents. The mechanism of action was found to be distinct from traditional antibiotics; it did not involve cell-wall biosynthesis or iron uptake pathways but was linked to mutations in specific metabolic pathways that led to compound catabolism .

Antibacterial Activity

In addition to antitubercular properties, derivatives of this compound have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. A recent study reported minimum inhibitory concentrations (MICs) ranging from 0.125 to 4.0 µg/mL for several derivatives against Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the pyrazolo[1,5-a]pyrimidine scaffold significantly influenced antibacterial potency .

Antifungal and Antibiofilm Properties

The compound also exhibited antifungal properties and demonstrated the ability to disrupt biofilm formation in bacterial cultures. In vitro assays showed that certain derivatives could reduce biofilm formation by over 80% against S. aureus and Pseudomonas aeruginosa, indicating their potential utility in treating biofilm-associated infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Substituent Effect on Activity
4-Chlorophenyl GroupEnhances antibacterial activity
Prop-2-en-1-yl GroupContributes to antitubercular properties
Methyl Groups at C2 and C5Increase overall potency

These modifications can lead to significant changes in the pharmacological profile of the compound.

Case Studies

  • Antitubercular Screening : A focused library of analogs was synthesized based on the pyrazolo[1,5-a]pyrimidin-7-one scaffold. The study revealed that certain modifications led to compounds with improved efficacy against Mtb while maintaining low cytotoxicity towards human cells .
  • Antibacterial Efficacy : In a comparative study evaluating various pyrazolo derivatives, it was found that structural changes such as introducing hydroxyl or amino groups at specific positions enhanced antibacterial activity significantly compared to their respective analogs without these groups .

Q & A

Q. What are the optimal synthetic routes for this compound, and what analytical techniques validate its purity and structure?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted β-diketones with hydrazine derivatives under reflux conditions, followed by purification via column chromatography. Key intermediates (e.g., acetylenic β-diketones) are critical for regioselectivity . Validation requires a combination of:
  • NMR Spectroscopy : Confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 342.12).
  • HPLC-PDA : Assess purity (>98% by area normalization).
  • Table 1 : Example Synthetic Yields and Analytical Parameters
RouteYield (%)Purity (HPLC)Key Spectral Data
A7299.1%¹H NMR (CDCl₃): δ 2.1 (s, 3H, CH₃)
B6598.5%HRMS: m/z 342.1234 [M+H]+

Q. How should researchers design initial biological activity screening for this compound?

  • Methodological Answer : Use in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition, antimicrobial activity). Employ dose-response curves (e.g., 0.1–100 μM) with positive/negative controls. For cytotoxicity, use MTT assays on human cell lines (IC₅₀ determination). Replicate experiments in triplicate and apply ANOVA for statistical significance .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Contradictions (e.g., disordered solvent molecules, twinning) require iterative refinement using SHELXL . Validate with:
  • R-factor convergence : Aim for R₁ < 0.05.
  • Difference Fourier maps : Identify unresolved electron density.
  • Comparison with spectroscopic data : Cross-check bond lengths/angles with DFT-optimized structures.
    For twinned crystals, use TWINLAW in WinGX to refine twin fractions .

Q. How can computational chemistry be integrated with experimental data to predict physicochemical properties?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to optimize geometry and calculate:
  • LogP : Compare experimental (HPLC) vs. predicted (ChemAxon) values.
  • pKa : Use MarvinSketch for estimation (target compound pKa ~8.2).
    Validate via molecular docking (AutoDock Vina) against protein targets (e.g., COX-2) to rationalize bioactivity .

Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Follow OECD guidelines for:
  • Hydrolysis : Incubate at pH 4–9 (25°C) and monitor degradation via LC-MS.
  • Bioaccumulation : Use Daphnia magna assays (96-hr LC₅₀).
  • Soil adsorption : Batch experiments with varying organic matter content .

Q. How to address inconsistencies in reported biological activity across studies?

  • Methodological Answer : Conduct meta-analysis to identify variables:
  • Assay conditions : pH, temperature, solvent (DMSO vs. ethanol).
  • Cell lines : Compare IC₅₀ values in HeLa vs. HEK293.
  • Statistical rigor : Apply Fisher’s exact test for reproducibility .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for pyrazolo-pyrimidines?

  • Methodological Answer : Use QSAR models (e.g., CoMFA) with descriptors like:
  • Electrostatic potential : Chlorophenyl group’s electron-withdrawing effects.
  • Steric parameters : Prop-2-en-1-yl substituent’s conformational flexibility.
    Validate with leave-one-out cross-validation (q² > 0.6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 2
Reactant of Route 2
3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.